molecular formula C33H39BrNO13P B017812 (N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide CAS No. 226409-58-1

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

Cat. No. B017812
M. Wt: 768.5 g/mol
InChI Key: YKMSQZIYVKTUHI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related phosphonium compounds involves specific reactions, such as the derivatization of alcohols, aldehydes, and ketones, employing derivatizing reagents for enhanced detection by liquid chromatography/electrospray mass spectrometry (LC/ESI-MS). These methods highlight the versatile nature of phosphonium compounds in facilitating chemical analysis and detection (Barry et al., 2003).

Molecular Structure Analysis

The molecular structure of phosphonium compounds can be diverse, as shown in studies involving the crystal structures of various phosphonium bromides. These structures demonstrate the compounds' ability to form crystalline structures with specific space groups and lattice parameters, reflecting the intricate molecular arrangements and interactions within these compounds (Nolte et al., 1999).

Chemical Reactions and Properties

Phosphonium compounds are utilized in N-terminal-oriented proteogenomics and protein N-terminal profiling strategies, indicating their crucial role in derivatization and chromatographic processes. These applications underscore the compounds' ability to facilitate the identification and analysis of protein structures and functions, thereby contributing to the advancement of proteomics research (Bland et al., 2014; Li et al., 2017).

Physical Properties Analysis

Studies have developed improved methods for sequencing peptides modified with phosphonium compounds, demonstrating the impact of such modifications on the efficiency of peptide fragmentation and analysis. This research highlights the compounds' influence on the physical properties of peptides, such as fragmentation behavior and mass spectrometry response (Kuyama et al., 2008).

Chemical Properties Analysis

The chemical properties of phosphonium compounds are further elucidated through their use in derivatization for liquid chromatography/electrospray mass spectrometry. This includes the synthesis of novel TMPP reagents and their application in enhancing the detection of primary amines and carboxylic acids by ESI-MS, showcasing the compounds' utility in chemical analysis and mass spectrometry (Leavens et al., 2002).

Scientific Research Applications

  • Protein Sequencing and Proteomics :

    • This chemical has been used in developing efficient methods for C-terminal sequencing of proteins using mass spectrometry. This aids in understanding protein structure and post-translational modifications (Kuyama et al., 2008).
    • It is instrumental in identifying protein N-termini, aiding in the characterization of protein processing (Deng et al., 2015).
    • N-terminal-oriented proteogenomics using this compound can refine gene annotation in marine bacteria (Bland et al., 2014).
    • It's also used for de novo sequencing of arginine-containing peptides (Kuyama et al., 2008).
  • Mass Spectrometry Enhancements :

    • This compound is used for charge derivatization of peptides to improve sensitivity and facilitate analysis by MALDI-TOF MS (Lee et al., 2004).
    • It enables efficient and cleaner mass spectrometry analysis, enhancing proteome profiling and peptide sequencing (An et al., 2010).
  • Biomedical Applications :

    • Methoxy-phenyl groups in phosphonium zwitterions and salts, like this compound, reduce cytotoxicity and increase aqueous solubility, useful for intracellular transport of gold nanoparticles (Lalwani et al., 2019).
    • It has potential in characterizing N-terminal sequence heterogeneities in monoclonal antibodies (Ayoub et al., 2015).
  • Chemical and Material Science :

    • This compound is a stable, high-yielding reagent for coupling N-methylated amino acids, useful in synthesizing dipeptides (Coste et al., 1990).
    • It is involved in producing alkali-stable phosphonium cations for applications like hydroxide exchange membranes (Zhang et al., 2016).

Safety And Hazards

TMPP-Ac-OSu is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008 .

Future Directions

TMPP-Ac-OSu can be developed as an ideal isotope-coded tag to be used in quantitative proteomics . It has been used in a fast, one-step approach to enhance N-terminal peptide enrichment and analysis , and to label any free N-terminal α-amines to rapidly and selectively identify proteolytic clipping events .

properties

IUPAC Name

[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-tris(2,4,6-trimethoxyphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39NO13P.BrH/c1-38-19-12-22(41-4)31(23(13-19)42-5)48(18-30(37)47-34-28(35)10-11-29(34)36,32-24(43-6)14-20(39-2)15-25(32)44-7)33-26(45-8)16-21(40-3)17-27(33)46-9;/h12-17H,10-11,18H2,1-9H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMSQZIYVKTUHI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[P+](CC(=O)ON2C(=O)CCC2=O)(C3=C(C=C(C=C3OC)OC)OC)C4=C(C=C(C=C4OC)OC)OC)OC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39BrNO13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583500
Record name {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

768.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

CAS RN

226409-58-1
Record name {2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}tris(2,4,6-trimethoxyphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide
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(N-Succinimidyloxycarbonyl-methyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide

Citations

For This Compound
10
Citations
D Ayoub, D Bertaccini, H Diemer… - Analytical …, 2015 - ACS Publications
The bioproduction of recombinant monoclonal antibodies results in complex mixtures of a main isoform and numerous macro- and microvariants. Monoclonal antibodies therefore …
Number of citations: 34 pubs.acs.org
MJ Suh, DJ Clark, PP Parmer, RD Fleischmann… - … et Biophysica Acta (BBA …, 2010 - Elsevier
The Staphylococcus aureus surface protein G (SasG) is an important mediator of biofilm formation in virulent S. aureus strains. A detailed analysis of its primary sequence has not been …
Number of citations: 12 www.sciencedirect.com
D Bertaccini, S Vaca, C Carapito… - Journal of proteome …, 2013 - ACS Publications
In silico gene prediction has proven to be prone to errors, especially regarding precise localization of start codons that spread in subsequent biological studies. Therefore, the high …
Number of citations: 59 pubs.acs.org
S Gallien, E Perrodou, C Carapito, C Deshayes… - Genome …, 2009 - genome.cshlp.org
The progress in sequencing technologies irrigates biology with an ever-increasing number of genome sequences. In most cases, the gene repertoire is predicted in silico and …
Number of citations: 127 genome.cshlp.org
B Westermann, ASV Jacome, M Rompais… - … Profiling: Methods and …, 2017 - Springer
The study of the N-terminome and the precise identification of proteolytic processing events are key in biology. Dedicated methodologies have been developed as the comprehensive …
Number of citations: 7 link.springer.com
C Deshayes, JM Reyrat, A Van Dorsselaer, O Poch… - academia.edu
The progress in sequencing technologies irrigates biology with an ever-increasing number of genome sequences. In most cases, the gene repertoire is predicted in silico and …
Number of citations: 3 www.academia.edu
G Daniels, X Zhang, X Zhong, L Santiago, LH Wang… - Oncotarget, 2016 - ncbi.nlm.nih.gov
TBLR1/TBL1XR1, a core component of the nuclear receptor corepressor (NCoR) complex critical for the regulation of multiple nuclear receptors, is a transcriptional coactivator of …
Number of citations: 12 www.ncbi.nlm.nih.gov
S van der Post, DB Subramani, M Bäckström… - Journal of Biological …, 2013 - ASBMB
The colonic epithelial surface is protected by an inner mucus layer that the commensal microflora cannot penetrate. We previously demonstrated that Entamoeba histolytica secretes a …
Number of citations: 87 www.jbc.org
JL Norris, RM Caprioli - Chemical reviews, 2013 - ACS Publications
Human beings are adept at discerning relevant information from complex systems by processing visual information. Similarly, as scientists labor to understand the fundamental nature of …
Number of citations: 686 pubs.acs.org
N Issa, N Guillaumot, E Lauret, N Matt… - Molecular Cell, 2018 - cell.com
Microbial or endogenous molecular patterns as well as pathogen functional features can activate innate immune systems. Whereas detection of infection by pattern recognition …
Number of citations: 74 www.cell.com

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